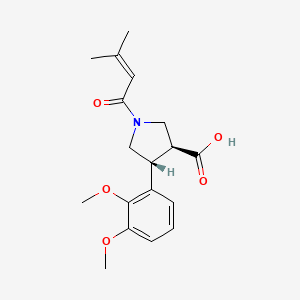

![molecular formula C19H24N4O3 B5624410 1-methyl-6-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5624410.png)

1-methyl-6-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related indole derivatives often involves complex organic reactions. For instance, the optimization of a series of 3-(piperazinylmethyl) indole derivatives as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists led to the discovery of compounds with high affinity and selectivity over various biological targets, demonstrating the intricate synthetic strategies employed to obtain these molecules (Nirogi et al., 2017). Similarly, the design and synthesis of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands further illustrate the complex synthesis routes involved in creating indole-based compounds (Nirogi et al., 2012).

Molecular Structure Analysis

The molecular structure of indole derivatives plays a crucial role in their biological activity. For example, the crystal structures of various indole derivatives provide insights into their conformation and intermolecular interactions, which are essential for understanding their reactivity and pharmacological potential (Yamuna et al., 2010).

Chemical Reactions and Properties

Indole compounds, including those similar to 1-methyl-6-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole, participate in various chemical reactions. For instance, the reaction of 7-(N-morpholinyl)-7-methyl-8a-hydroxy-4,5,8,8a-tetrahydro-7H-pyrrolo[3,2-e]-2,1,3-benzoxadiazole 6-oxide with nucleophiles results in derivatives of benzofuran, indole, and pyridazine, highlighting the compound's versatility in synthetic chemistry (Samsonov & Volodarskii, 1998).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the crystal structures of specific indole derivatives provide insights into their solid-state properties and potential applications in material science (Aydinli et al., 2010).

Chemical Properties Analysis

The chemical properties of indole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by their functional groups and molecular structure. Research on compounds like morpholinium bisulfate as a catalyst for the synthesis of bis(indolyl)methanes demonstrates the chemical versatility and reactivity of indole-based compounds (Balaskar et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis, and there is still room for improvement in the field of indole synthesis .

Eigenschaften

IUPAC Name |

(1-methylindol-6-yl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-20-5-4-15-2-3-16(14-17(15)20)18(24)21-6-8-22(9-7-21)19(25)23-10-12-26-13-11-23/h2-5,14H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWWMIRVWJQVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-6-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{2-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}nicotinic acid](/img/structure/B5624333.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethoxy)benzyl]pyrrolidin-3-amine](/img/structure/B5624345.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B5624365.png)

![N,N-dimethyl-N'-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-1,4-benzenediamine](/img/structure/B5624385.png)

![3-((3R*,4S*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-morpholin-4-ylpiperidin-3-yl)propan-1-ol](/img/structure/B5624395.png)

![(4S)-N-ethyl-4-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5624400.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5624405.png)

![N-[(2-aminopyridin-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5624409.png)

![9-allyl-4-[(5-hydroxy-2-pyrazinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5624414.png)

![1-ethyl-6-oxo-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-3-piperidinecarboxamide](/img/structure/B5624426.png)

![N,N-dimethyl-1-(3-methylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethanamine](/img/structure/B5624443.png)